molecular formula C24H29ClN2O4 B5081777 3-chloro-N-cyclopentyl-4-{[1-(3,5-dimethyl-2-furoyl)-4-piperidinyl]oxy}benzamide

3-chloro-N-cyclopentyl-4-{[1-(3,5-dimethyl-2-furoyl)-4-piperidinyl]oxy}benzamide

Cat. No.: B5081777
M. Wt: 444.9 g/mol
InChI Key: AVJIIUXLYSSMLP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups. It has a benzamide group (a benzene ring attached to a carboxamide), a cyclopentyl group (a cycloalkane made up of 5 carbon atoms), and a piperidine ring (a six-membered ring with one nitrogen atom). The molecule also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several functional groups and rings. These groups are likely to influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the benzamide group might undergo reactions typical of amides, such as hydrolysis. The furan ring, being aromatic, might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amide might make it more soluble in polar solvents .

Mechanism of Action

Without specific context or additional information, it’s difficult to predict the exact mechanism of action of this compound. If it’s a drug, its mechanism would depend on the biological target it interacts with .

Safety and Hazards

Without specific information, it’s hard to comment on the safety and hazards associated with this compound. Standard safety procedures should be followed when handling it .

Future Directions

The future research directions would depend on the context in which this compound is being studied. If it’s a potential drug, future studies might focus on improving its potency or reducing its side effects .

Properties

IUPAC Name

3-chloro-N-cyclopentyl-4-[1-(3,5-dimethylfuran-2-carbonyl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClN2O4/c1-15-13-16(2)30-22(15)24(29)27-11-9-19(10-12-27)31-21-8-7-17(14-20(21)25)23(28)26-18-5-3-4-6-18/h7-8,13-14,18-19H,3-6,9-12H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJIIUXLYSSMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C(=O)N2CCC(CC2)OC3=C(C=C(C=C3)C(=O)NC4CCCC4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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